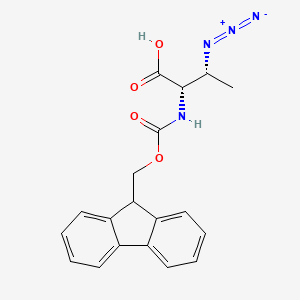

(2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid

CAS No.: 146306-79-8

Cat. No.: VC7905688

Molecular Formula: C19H18N4O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 146306-79-8 |

|---|---|

| Molecular Formula | C19H18N4O4 |

| Molecular Weight | 366.4 g/mol |

| IUPAC Name | (2S,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17+/m1/s1 |

| Standard InChI Key | LLJMYBCJYQGZOS-DIFFPNOSSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |

| SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |

| Canonical SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |

Introduction

Structural and Chemical Properties

Molecular Architecture and Stereochemical Configuration

The compound’s structure (C₁₉H₁₈N₄O₄) features a butanoic acid backbone with two chiral centers at positions 2 and 3, conferring the (2S,3R) configuration . The Fmoc group protects the α-amino group, while the β-carbon bears an azido (-N₃) moiety. This arrangement ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, where the Fmoc group is selectively removed under basic conditions without affecting the azide .

Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 146306-79-8 | |

| Molecular Weight | 366.4 g/mol | |

| IUPAC Name | (2S,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

| Optical Rotation ([α]D²⁰) | -7 ± 1° (c = 1 in MeOH) |

The azide’s linear geometry (N-N-N bond angle: ~180°) and high dipole moment (4.8 D) facilitate Huisgen cycloadditions, while the Fmoc group’s UV absorbance at 301 nm enables real-time monitoring during synthesis .

Synthesis and Analytical Characterization

Solid-Phase Peptide Synthesis (SPPS) Integration

The compound is synthesized via stereoselective routes that preserve the (2S,3R) configuration. A representative protocol involves:

-

Fmoc Protection: Coupling Fmoc-Cl to (2S,3R)-2-amino-3-azidobutanoic acid under Schotten-Baumann conditions.

-

Chromatographic Purification: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >98% purity .

-

Deprotection: 20% piperidine/DMF removes Fmoc during SPPS while leaving the azide intact .

Mass spectral analysis (ESI-MS) confirms molecular identity with [M+H]⁺ at m/z 367.4. IR spectroscopy shows characteristic azide absorption at 2100 cm⁻¹ and Fmoc carbonyl stretch at 1715 cm⁻¹ .

Applications in Peptide Engineering

Orthogonal Reactivity in Sequential Modifications

The compound’s dual functionality enables sequential modifications:

-

Fmoc Removal: Piperidine cleaves the Fmoc group, exposing the α-amino group for peptide chain elongation .

-

Azide-Alkyne Cycloaddition: Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) reactions install probes, tags, or crosslinkers at defined positions .

In cyclic peptide synthesis, the azide participates in intramolecular cyclization via CuAAC, producing 1,4-disubstituted triazoles that stabilize secondary structures . Comparative studies show that (2S,3R) stereochemistry improves enzymatic stability over D-configurated analogs in serum-containing media .

Bioconjugation and Therapeutic Development

Antibody-Drug Conjugate (ADC) Engineering

As an ADC linker component, the compound enables site-specific payload attachment:

-

Antibody Functionalization: Microbial transglutaminase introduces azide handles at glutamine residues.

-

Payload Conjugation: Strain-promoted alkyne-azide cycloaddition (SPAAC) links cytotoxic agents like monomethyl auristatin E (MMAE) .

ADCs constructed using this strategy demonstrate improved pharmacokinetics, with <5% premature payload release in plasma over 72 hours .

Materials Science Applications

Stimuli-Responsive Hydrogel Design

The azide group participates in photoinitiated thiol-ene reactions to create shear-thinning hydrogels. A representative formulation:

-

Monomer: 4-arm PEG-azide (20 kDa)

-

Crosslinker: Dithiolated peptide ((2S,3R)-azidobutanoic acid derivative)

-

Gelation: UV (365 nm, 10 mW/cm², 2 min)

Resulting hydrogels exhibit storage moduli (G’) of 12 ± 2 kPa, suitable for 3D bioprinting of neural scaffolds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume